(3-Ethoxy-4-methoxyphenyl)methanamine

Description

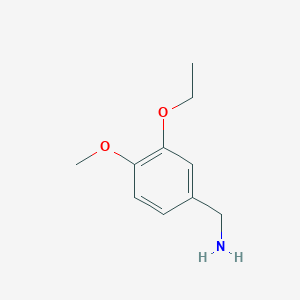

Structure

3D Structure

Properties

IUPAC Name |

(3-ethoxy-4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMVGKZMRJJWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424559 | |

| Record name | 3-Ethoxy-4-methoxy-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108439-67-4 | |

| Record name | 3-Ethoxy-4-methoxy-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-ethoxy-4-methoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Ethoxy-4-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Ethoxy-4-methoxyphenyl)methanamine is a primary amine that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a substituted benzene ring with ethoxy and methoxy groups, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its known biological context, presented for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 108439-67-4 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Boiling Point | 279.8 °C at 760 mmHg | [3] |

| Density | 1.041 g/cm³ | [3] |

| Refractive Index | 1.517 | [3] |

| Storage | 2-8°C, protected from light, inert atmosphere | [1][4] |

Synthesis

The primary route for the synthesis of this compound is through the reductive amination of its corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. This common and efficient method in organic chemistry involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In this specific synthesis, ammonia serves as the amine source to yield the primary amine.

Experimental Protocol: Reductive Amination of 3-Ethoxy-4-methoxybenzaldehyde

This protocol is a general representation of a reductive amination reaction and may require optimization for specific laboratory conditions and scales.

Materials:

-

3-Ethoxy-4-methoxybenzaldehyde

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous solvent (e.g., Methanol, Ethanol, Dichloromethane, or 1,2-Dichloroethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) (for workup)

-

Sodium bicarbonate (NaHCO₃) solution (for workup)

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

Imine Formation: Dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Add a solution of ammonia in methanol (a significant excess, e.g., 10-20 equivalents) to the flask. Stir the mixture at room temperature for a period of 1 to 12 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium borohydride (e.g., 1.5 equivalents), in small portions. Alternatively, sodium triacetoxyborohydride can be used, which is a milder and more selective reagent for reductive aminations.[5] Stir the reaction mixture at room temperature until the reduction is complete, as indicated by TLC or other analytical methods.

-

Workup: Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) to decompose the excess reducing agent. Adjust the pH of the solution to be basic (pH > 9) using a saturated sodium bicarbonate solution or other suitable base.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure amine.

Experimental Workflow

References

- 1. 3-Methoxy-4-ethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 3. rsc.org [rsc.org]

- 4. This compound [myskinrecipes.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

(3-Ethoxy-4-methoxyphenyl)methanamine synthesis from isovanillin

An In-depth Technical Guide to the Synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine from Isovanillin

This technical guide provides a comprehensive overview of the synthetic pathway for converting isovanillin (3-hydroxy-4-methoxybenzaldehyde) into this compound, a valuable building block for drug development professionals. The synthesis is a two-step process involving an initial O-ethylation followed by a reductive amination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Overall Synthetic Pathway

The conversion of isovanillin to the target amine is achieved in two principal stages:

-

O-Ethylation: The phenolic hydroxyl group of isovanillin is converted to an ethyl ether, yielding 3-ethoxy-4-methoxybenzaldehyde.

-

Reductive Amination: The aldehyde functional group of the intermediate is transformed into a primary amine.

Caption: Two-step synthesis of the target amine from isovanillin.

Part 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

The first step involves the O-ethylation of isovanillin. This reaction is typically a Williamson ether synthesis, where the phenoxide of isovanillin, formed under basic conditions, acts as a nucleophile to attack an ethylating agent. Modern protocols often employ phase-transfer catalysts to facilitate the reaction in aqueous media, offering a greener and more efficient alternative to traditional organic solvents.

Experimental Protocol

This protocol is adapted from a high-yield method described in patent literature.[1][2][3]

Materials:

-

Isovanillin (500 g)

-

Sodium hydroxide (NaOH) (157 g)

-

Bromoethane (537 g)

-

Tetrabutylammonium fluoride (120 g) or a similar phase-transfer catalyst

-

Deionized water (1500 mL)

-

3L reaction flask equipped with a mechanical stirrer

Procedure:

-

In a 3L reaction flask, dissolve 157 g of sodium hydroxide in 1500 mL of water.

-

To the aqueous NaOH solution, add 500 g of isovanillin, 120 g of tetrabutylammonium fluoride, and 537 g of bromoethane.

-

Stir the resulting mixture vigorously at a constant temperature of 25°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.[1][3]

-

Upon completion, the product precipitates as a solid. Collect the solid by suction filtration.

-

The collected solid is 3-ethoxy-4-methoxybenzaldehyde, which can be washed with cold water and dried. The reported purity is typically high ( >99%), often not requiring further purification.[1][2]

Data Presentation: O-Ethylation Conditions and Yields

| Parameter | Method 1 | Method 2 | General Range | Reference |

| Starting Material | Isovanillin | Isovanillin | - | [1][2] |

| Ethylating Agent | Bromoethane | Bromoethane | Bromoethane, Diethyl sulfate | [1][2] |

| Base | NaOH | KOH | NaOH, KOH, K2CO3 | [1][2] |

| Catalyst | Tetrabutylammonium fluoride | Benzyltriethylammonium chloride | Phase-Transfer Catalyst | [1][2] |

| Solvent | Water | Water | Water, Toluene | [1][4] |

| Temperature | 25°C | 25°C | 0 - 60°C | [1] |

| Reaction Time | 4 hours | 4 hours | 3 - 6 hours | [1] |

| Yield | 96.1% | 94.8% | ~70-96% | [1][2] |

| Purity | 99.9% | 99.9% | >99% | [1][2] |

Workflow for O-Ethylation

Caption: Experimental workflow for the O-ethylation of isovanillin.

Part 2: Synthesis of this compound

The second step converts the intermediate aldehyde into the target primary amine via reductive amination. This process involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced to the amine in situ.[5][6] Several reducing agents can be employed, with sodium cyanoborohydride being a common choice due to its selectivity for the imine over the aldehyde.[5] Catalytic hydrogenation is another effective method.

Experimental Protocol (General Procedure)

This protocol describes a general method for reductive amination that can be adapted for this specific substrate. Optimization may be required.

Materials:

-

3-Ethoxy-4-methoxybenzaldehyde

-

Ammonia source (e.g., ammonium acetate, aqueous ammonia)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄), or H₂/Palladium on carbon)

-

Solvent (e.g., Methanol, Ethanol)

-

Acetic acid (optional, as a catalyst)[7]

-

Diethyl ether or other extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 3-ethoxy-4-methoxybenzaldehyde in a suitable solvent like methanol in a round-bottom flask.

-

Add an excess of the ammonia source (e.g., 3-5 equivalents of ammonium acetate). If using aqueous ammonia, the reaction may be run in ethanol.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., 1.5 equivalents of NaBH₃CN) portion-wise, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.

-

Quench the reaction by carefully adding water or dilute HCl (if using borohydride reagents).

-

Adjust the pH of the aqueous layer to be basic (pH > 9) with a suitable base (e.g., NaOH solution) to ensure the amine is in its freebase form.

-

Extract the product into an organic solvent such as diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or chromatography if necessary.

Data Presentation: Reductive Amination Reagents

| Reagent Type | Examples | Key Characteristics | Reference |

| Ammonia Source | Ammonia (aq.), Ammonium acetate, Ammonium chloride | Provides the nitrogen atom for the primary amine. | [6][7] |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) | Mild and selective for imines in the presence of aldehydes. | [5] |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | A good alternative to NaBH₃CN, avoids cyanide waste. | [5][7] | |

| Catalytic Hydrogenation (H₂/Pd-C, H₂/Raney Ni) | "Green" method, high pressure may be required. | [8] | |

| Solvent | Methanol, Ethanol, 1,2-Dichloroethane | Chosen to dissolve reactants and facilitate the reaction. | [7] |

Workflow for Reductive Amination

Caption: General experimental workflow for reductive amination.

References

- 1. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. 3-Ethoxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide on (3-Ethoxy-4-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of (3-Ethoxy-4-methoxyphenyl)methanamine. Due to the limited publicly available data on this specific molecule, this guide also includes relevant information on closely related compounds and precursors to offer a broader context for research and development.

Core Molecular Data

This compound is an organic compound featuring ethoxy and methoxy substitutions on a phenyl ring, with a methylamine group.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | |

| InChI Key | SEMVGKZMRJJWLJ-UHFFFAOYSA-N | |

| Canonical SMILES | CCOC1=C(C=CC(=C1)CN)OC |

Note: Molecular weight information from initial searches was for related but structurally different compounds. The molecular weight for C₁₀H₁₅NO₂ can be calculated based on atomic masses.

Synthesis and Experimental Protocols

Synthesis of the Precursor: 3-Ethoxy-4-methoxybenzaldehyde

A common method for the synthesis of 3-ethoxy-4-methoxybenzaldehyde involves the ethylation of isovanillin.[1]

-

Reactants : Isovanillin and an ethylating agent such as bromoethane or diethyl sulfate.[1]

-

Reaction Conditions : The reaction is typically carried out in the presence of a base (e.g., sodium hydroxide, potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium fluoride, benzyltriethylammonium chloride) in a suitable solvent.[1]

-

Procedure : For example, isovanillin can be dissolved in an aqueous solution of sodium hydroxide, followed by the addition of a catalyst and bromoethane. The mixture is stirred at room temperature for several hours. The product, 3-ethoxy-4-methoxybenzaldehyde, precipitates as a solid and can be isolated by filtration.[1]

-

Yields : This method has been reported to produce high yields, often exceeding 90%.[1]

Potential Synthesis of this compound

A potential final step to synthesize the target compound from 3-ethoxy-4-methoxybenzaldehyde would be reductive amination. This process would involve reacting the aldehyde with ammonia or an ammonia equivalent, followed by reduction of the resulting imine.

Below is a conceptual workflow for the synthesis of this compound.

Figure 1: Conceptual workflow for the synthesis of this compound.

Biological Context and Related Compounds

While there is a lack of specific biological data for this compound, the broader class of phenethylamines, to which it belongs, is known for a wide range of pharmacological activities. Many substituted phenethylamines interact with the central nervous system.

A closely related compound, 3-Ethoxy-4-methoxyphenethylamine (EMPEA) , has been noted for its biological properties. It has been investigated for its potential to inhibit the growth of bacteria, yeast, and some fungi.[2] Another related molecule, 3-Methoxy-4-ethoxyphenethylamine (MEPEA) , was synthesized by Alexander Shulgin and is reported to have psychoactive effects, producing a light lifting feeling at a dosage of 300 mg.[3]

Another structurally similar compound, (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine , serves as a key intermediate in the synthesis of certain antidepressant drugs.[4] It is a chiral compound that was developed during research into selective serotonin reuptake inhibitors (SSRIs).[4]

The study of arylcyclohexylamines, a class of compounds with some structural similarities, reveals a range of pharmacological effects including NMDA receptor antagonism, dopamine reuptake inhibition, and μ-opioid receptor agonism, leading to anesthetic, stimulant, and analgesic properties.[5]

Given the activities of these related compounds, it is plausible that this compound could also exhibit biological activity, making it a candidate for further investigation in drug discovery and development.

Potential Signaling Pathways

Due to the absence of specific studies on this compound, no signaling pathways have been definitively associated with it. However, based on the pharmacology of related phenethylamines and arylcyclohexylamines, potential interactions could be hypothesized with monoamine neurotransmitter systems (e.g., dopaminergic, serotonergic, adrenergic) or with glutamate receptors like the NMDA receptor. These are common targets for psychoactive and neuroactive drugs.

Below is a generalized diagram illustrating a potential interaction of a hypothetical neuroactive compound with a synapse, which could be a starting point for investigating the mechanism of action of novel phenethylamines.

References

- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. 3-Ethoxy-4-methoxyphenethylamine | CymitQuimica [cymitquimica.com]

- 3. 3-Methoxy-4-ethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of (3-Ethoxy-4-methoxyphenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for (3-Ethoxy-4-methoxyphenyl)methanamine. The information is intended to support research and development activities by offering detailed experimental protocols and clearly presented spectroscopic data. Due to the limited availability of published experimental spectra for the target compound, data from the closely related structure, (3-Ethoxy-4-methoxyphenyl)ethylamine, is included for comparative analysis.

Spectroscopic Data

The following tables summarize the available and comparative spectroscopic data for this compound and its structural analog.

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Spectral Range | Peak Assignment |

| Broad, cm⁻¹ | N-H stretch (amine) |

| Aromatic C-H stretch, cm⁻¹ | Aromatic C-H stretch |

| Aliphatic C-H stretch, cm⁻¹ | Aliphatic C-H stretch |

| C=C stretch, cm⁻¹ | Aromatic C=C stretch |

| C-O stretch, cm⁻¹ | Aryl ether C-O stretch |

| C-N stretch, cm⁻¹ | C-N stretch (amine) |

| Note: Specific peak positions are dependent on the experimental conditions and the physical state of the sample. An experimental FTIR spectrum is noted as available on SpectraBase.[1] |

Table 2: Comparative ¹H NMR Spectroscopic Data for (3-Ethoxy-4-methoxyphenyl)ethylamine *

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.85 - 6.70 | m | 3H | Ar-H |

| 4.07 | q | 2H | -O-CH₂ -CH₃ |

| 3.84 | s | 3H | -O-CH₃ |

| 2.95 | t | 2H | Ar-CH₂-CH₂ -NH₂ |

| 2.73 | t | 2H | Ar-CH₂ -CH₂-NH₂ |

| 1.58 | br s | 2H | -NH₂ |

| 1.43 | t | 3H | -O-CH₂-CH₃ |

| *Data for the structurally similar compound (3-Ethoxy-4-methoxyphenyl)ethylamine, as comprehensive experimental data for this compound is not readily available. Data is for comparative purposes. |

Table 3: Comparative ¹³C NMR Spectroscopic Data for (3-Ethoxy-4-methoxyphenyl)ethylamine *

| Chemical Shift (ppm) | Assignment |

| 149.1 | Ar-C -O |

| 147.8 | Ar-C -O |

| 131.5 | Ar-C H |

| 121.2 | Ar-C H |

| 113.8 | Ar-C H |

| 112.1 | Ar-C H |

| 64.5 | -O-CH₂ -CH₃ |

| 56.0 | -O-CH₃ |

| 42.5 | Ar-CH₂-CH₂ -NH₂ |

| 39.8 | Ar-CH₂ -CH₂-NH₂ |

| 14.9 | -O-CH₂-CH₃ |

| *Data for the structurally similar compound (3-Ethoxy-4-methoxyphenyl)ethylamine, as comprehensive experimental data for this compound is not readily available. This data is provided for comparative analysis.[2] |

Table 4: Mass Spectrometry Data for this compound and a Related Compound

| Compound | Ion | m/z (Predicted/Experimental) |

| This compound | [M+H]⁺ | 182.11756 (Predicted)[3] |

| (3-Ethoxy-4-methoxyphenyl)ethylamine | [M]⁺ | 195.26 (Experimental)[2] |

| Fragment | 166 (Experimental)[2] | |

| Fragment | 137 (Experimental)[2] |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below. These protocols are based on established chemical literature for similar compounds.

Synthesis Protocol: Reductive Amination

This compound can be synthesized from its corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde, via reductive amination.[4][5][6][7]

Materials:

-

3-Ethoxy-4-methoxybenzaldehyde

-

Ammonia (aqueous solution or in methanol)

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaCNBH₃)

-

Methanol or Ethanol

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

Procedure:

-

A solution of 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

An excess of ammonia solution is added to the flask, and the mixture is stirred at room temperature to form the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once imine formation is complete, the reducing agent, such as sodium borohydride (1.5 equivalents), is added portion-wise while maintaining the temperature below 25 °C with an ice bath.

-

The reaction mixture is stirred at room temperature until the reduction is complete (as monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to acidic (pH ~2) with hydrochloric acid.

-

The aqueous layer is washed with diethyl ether or ethyl acetate to remove any unreacted aldehyde.

-

The aqueous layer is then basified to pH >10 with a sodium hydroxide solution.

-

The product is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

Spectroscopic Characterization Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of the purified amine is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Parameters: A proton-decoupled carbon experiment is performed. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the liquid amine is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the amine is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Analysis is performed on a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation.

-

Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is generally preferred for polar molecules like amines to observe the protonated molecular ion [M+H]⁺.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound from 3-ethoxy-4-methoxybenzaldehyde.

Caption: Synthetic workflow for this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 3-Ethoxy-4-methoxyphenethylamine | C11H17NO2 | CID 145108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 5. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 7. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of (3-Ethoxy-4-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Ethoxy-4-methoxyphenyl)methanamine is a primary amine of significant interest in medicinal chemistry and drug development. Its substituted benzylamine scaffold is a key structural motif in various biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its structural properties, and predicted physicochemical parameters. Detailed experimental protocols for the determination of key characteristics are also presented. Furthermore, a common synthetic route and the potential biological relevance of this class of compounds are discussed and visualized.

Chemical and Physical Characteristics

This compound, also known as 3-ethoxy-4-methoxybenzylamine, possesses a unique combination of functional groups that dictate its chemical behavior and physical properties. The presence of an ethoxy and a methoxy group on the benzene ring, along with a primary aminomethyl substituent, influences its polarity, reactivity, and potential for intermolecular interactions.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Ethoxy-4-methoxybenzylamine | N/A |

| Molecular Formula | C₁₀H₁₅NO₂ | N/A |

| Molecular Weight | 181.23 g/mol | N/A |

| Canonical SMILES | CCOC1=C(C=C(C=C1)CN)OC | N/A |

| InChI Key | SEMVGKZMRJJWLJ-UHFFFAOYSA-N | N/A |

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 279.8 °C at 760 mmHg | [1] |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa (Predicted for a related compound) | 6.84 ± 0.10 | [2] |

Experimental Protocols

This section outlines standard methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Protocol:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property of a liquid.

Protocol:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential applications in different formulations.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, dimethyl sulfoxide (DMSO), and chloroform.

-

Procedure: To a small, known amount of this compound (e.g., 10 mg) in a test tube, the solvent is added portion-wise (e.g., 0.1 mL at a time) with vigorous vortexing.

-

Observation: The solubility is determined by visual inspection. The compound is considered soluble if a clear, homogeneous solution is formed. The approximate solubility can be quantified by recording the volume of solvent required to dissolve the known mass of the compound.

Determination of pKa by Potentiometric Titration

The pKa value is a measure of the acidity of a compound's conjugate acid and is critical for understanding its ionization state at different pH values.

Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and ethanol) to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.

Synthesis and Reactivity

This compound can be synthesized via the reductive amination of its corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. This is a common and efficient method for the preparation of benzylamines.

Caption: A general workflow for the synthesis of this compound.

The reactivity of this compound is characteristic of a primary benzylamine. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties. The aromatic ring can undergo electrophilic substitution reactions, and the benzylic C-H bonds can be susceptible to oxidation or functionalization under certain conditions.

Potential Biological Significance

Substituted benzylamines are a prevalent motif in many biologically active molecules and approved drugs.[3] Their structural features allow them to interact with various biological targets, including enzymes and receptors.

Caption: Logical relationships of substituted benzylamines in drug development.

For instance, various substituted benzylamines have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3).[4][5] Furthermore, the core structure is related to compounds that act as serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants.[6] The specific substitution pattern on the benzene ring of this compound makes it a valuable candidate for further investigation in drug discovery programs targeting these and other biological pathways.

Spectral Data Analysis (Predicted and Analogous Compounds)

Due to the lack of publicly available experimental spectra for this compound, this section provides an analysis based on predicted data and spectra from closely related compounds. This information can serve as a guide for the characterization of this molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm).

-

Benzylic Protons (-CH₂-NH₂): A singlet or a multiplet around 3.5-4.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.

-

Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene group around 4.0 ppm and a triplet for the methyl group around 1.4 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons: Multiple signals in the range of 110-160 ppm.

-

Benzylic Carbon (-CH₂-NH₂): A signal around 40-50 ppm.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Ethoxy Carbons (-OCH₂CH₃): A signal for the methylene carbon around 60-70 ppm and a signal for the methyl carbon around 15 ppm.

FTIR Spectroscopy (Analogous Compounds)

The FTIR spectrum of the related compound 3-ethoxy-4-methoxybenzaldehyde shows characteristic absorption bands that can be expected to be similar in this compound, with the addition of N-H stretching bands.

-

N-H Stretch (Amine): A broad absorption in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.

-

C-O Stretch (Ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

-

N-H Bend (Amine): An absorption around 1600 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 181. Key fragmentation patterns for benzylamines typically involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium cation.

Conclusion

This compound is a versatile building block with significant potential in the development of new therapeutic agents. This guide has summarized its known and predicted physicochemical properties and provided standardized protocols for their experimental determination. The outlined synthetic pathway and the discussion of its potential biological activities highlight the importance of this compound in medicinal chemistry. Further experimental investigation is warranted to fully characterize this molecule and explore its therapeutic potential.

References

- 1. 3-Ethoxy-4-methoxyphenethylamine | C11H17NO2 | CID 145108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

(3-Ethoxy-4-methoxyphenyl)methanamine: A Core Pharmaceutical Intermediate for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-Ethoxy-4-methoxyphenyl)methanamine , also known as 3-ethoxy-4-methoxybenzylamine, is a pivotal chemical intermediate in the pharmaceutical industry. Its unique structural features make it a valuable building block for the synthesis of complex, high-value active pharmaceutical ingredients (APIs), most notably phosphodiesterase 4 (PDE4) inhibitors. This technical guide provides a comprehensive overview of its synthesis, key reactions, and its significant role in the development of modern therapeutics.

Physicochemical Properties and Specifications

This compound is a substituted benzylamine derivative. While specific data for the amine itself is not extensively published, the properties of its immediate precursor, 3-ethoxy-4-methoxybenzaldehyde, are well-characterized and crucial for understanding the synthesis process.

| Property | Value |

| Chemical Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Predicted: 279.8±25.0 °C |

| Density | Predicted: 1.041±0.06 g/cm³ |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from isovanillin. The first step involves the ethylation of isovanillin to produce 3-ethoxy-4-methoxybenzaldehyde. The second, critical step is the reductive amination of this aldehyde to yield the final amine intermediate.

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

The ethylation of isovanillin is a well-established reaction, with several patented methods offering high yields and purity.[1][2][3] These methods primarily involve the reaction of isovanillin with an ethylating agent in the presence of a base and a phase-transfer catalyst.

Table 1: Comparative Data for the Synthesis of 3-Ethoxy-4-methoxybenzaldehyde [1][2]

| Base | Catalyst | Solvent | Reaction Time (hours) | Purity (%) | Yield (%) |

| Sodium Hydroxide | Benzyltriethylammonium chloride | Water | 4 | 99.9 | 94.8 |

| Sodium Hydroxide | Tetrabutylammonium fluoride | Water | 4 | 99.9 | 96.1 |

| Potassium Carbonate | Tetrabutylammonium fluoride | Water | 4 | 99.8 | 95.1 |

Experimental Protocol: Synthesis of 3-ethoxy-4-methoxybenzaldehyde [1]

-

In a 3L dry reaction flask, dissolve 157g of sodium hydroxide in 1500ml of water.

-

Add 500g of isovanillin, 104g of benzyltriethylammonium chloride, and 537g of bromoethane to the flask.

-

Stir the mixture at 25°C for 4 hours.

-

Perform suction filtration to collect the resulting solid.

-

The collected white-like solid powder is 3-ethoxy-4-methoxybenzaldehyde.

Step 2: Reductive Amination to this compound

The conversion of 3-ethoxy-4-methoxybenzaldehyde to this compound is achieved through reductive amination. This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine. A particularly effective method for the asymmetric synthesis of the (S)-enantiomer, a key chiral intermediate for Apremilast, utilizes Ellman's sulfinamide as a chiral auxiliary.[4]

Experimental Protocol: Asymmetric Synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine [4]

This protocol details the synthesis of a closely related and crucial derivative, highlighting the reductive amination concept. The synthesis of the parent amine, this compound, would follow a similar reductive amination pathway, typically using a nitrogen source like ammonia or an ammonium salt and a reducing agent.

-

Imine Formation: To a flame-dried 50 mL flask, add (R)-2-methylpropane-2-sulfinamide (1.21 g, 10 mmol) and dry THF (15 mL), followed by tetraethyl titanate (4.1 mL, 20 mmol). Stir the mixture for 1 hour at room temperature. Then, add a solution of 3-ethoxy-4-methoxybenzaldehyde (1.8 g, 10 mmol) in dry THF (5 mL) dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with a saturated sodium carbonate solution.

-

Sulfone Addition and Reduction: In a separate flame-dried 25 mL flask, add dimethyl sulfone (0.94 g, 10 mmol), LiCl (22 mg, 0.5 mmol), and dry THF (5 mL). Stir the mixture at -78°C for 30 minutes under a nitrogen atmosphere. Add LiHMDS (3 mL, 1 M in THF, 3 mmol) dropwise and stir for another 30 minutes at -78°C. Slowly add the previously formed imine (dissolved in 4 mL THF) over 10 minutes and stir for 1 hour at -78°C.

-

Deprotection: To the resulting sulfinamide, add an HCl/MeOH solution and stir at room temperature for 2 hours. Remove the MeOH under vacuum. Add brine and wash with ether. Basify the aqueous layer with sodium hydroxide and extract with EtOAc. The crude product is (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.

Application in Pharmaceutical Synthesis: The Case of Apremilast

This compound and its derivatives are critical intermediates in the synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4).[2][5] Apremilast is approved for the treatment of psoriatic arthritis and plaque psoriasis.[5] The synthesis of Apremilast involves the condensation of the chiral amine intermediate with a phthalic anhydride derivative.[1][4]

Figure 1: Synthetic Workflow for this compound and its Application

References

- 1. CN104447445B - A kind of preparation method synthesizing Apremilast intermediate - Google Patents [patents.google.com]

- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary [mdpi.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to (3-Ethoxy-4-methoxyphenyl)methanamine: Synthesis, Properties, and Inferred Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Ethoxy-4-methoxyphenyl)methanamine is a substituted benzylamine that serves as a versatile intermediate in organic synthesis. While its specific discovery and developmental history are not extensively documented in publicly accessible literature, its structural relationship to pharmacologically active phenethylamines and its role as a precursor in the synthesis of more complex molecules underscore its importance in medicinal chemistry. This guide provides a comprehensive overview of the available technical data on this compound, including its synthesis, physicochemical properties, and putative, though not yet fully elucidated, biological applications. Particular attention is given to distinguishing it from structurally similar compounds that appear more frequently in the literature.

Introduction

This compound, also known as 3-ethoxy-4-methoxybenzylamine, belongs to the class of benzylamines. These compounds are characterized by a benzyl group attached to an amino group. The specific substitutions on the phenyl ring, in this case, an ethoxy and a methoxy group, significantly influence the molecule's chemical reactivity and potential biological activity. While direct research on the history and specific biological mechanisms of this compound is limited, it is recognized as a valuable building block in the synthesis of pharmaceutical agents. It is primarily used in the creation of drugs targeting neurological and cardiovascular conditions.[1] The presence of the ethoxy and methoxy groups contributes to its specific reactivity in these synthetic processes, allowing for the design of molecules with enhanced therapeutic efficacy.[1]

It is crucial to differentiate this compound from the similarly named but structurally distinct compound, (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. The latter is a well-documented intermediate in the synthesis of the drug Apremilast, a phosphodiesterase 4 (PDE4) inhibitor.[2][3] This guide will focus solely on the former, clarifying its known properties and synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | MySkinRecipes[1] |

| Molecular Weight | 181.23 g/mol | MySkinRecipes[1] |

| CAS Number | 108439-67-4 | MySkinRecipes[1] |

| Boiling Point | 279.8±25.0 °C (Predicted) | MySkinRecipes[1] |

| Density | 1.041±0.06 g/cm³ (Predicted) | MySkinRecipes[1] |

| MDL Number | MFCD07786737 | MySkinRecipes[1] |

| Storage Conditions | 2-8°C, protected from light, inert gas | MySkinRecipes[1] |

Synthesis and Reactivity

The primary route to synthesizing this compound involves the reduction of the corresponding nitrile or the reductive amination of the corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. The synthesis of this aldehyde precursor is well-established.

Synthesis of the Precursor: 3-Ethoxy-4-methoxybenzaldehyde

A common and efficient method for the synthesis of 3-ethoxy-4-methoxybenzaldehyde is the ethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) or the methylation of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). A patented method describes the ethylation of isovanillin using an ethylating agent in the presence of a base and a phase-transfer catalyst.[4]

Experimental Protocol: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde [4]

-

Materials: Isovanillin, sodium hydroxide, water, tetrabutylammonium fluoride, bromoethane.

-

Procedure:

-

In a 3L dry reaction flask, dissolve 157g of sodium hydroxide in 1500ml of water.

-

Add 500g of isovanillin, 120g of tetrabutylammonium fluoride, and 537g of bromoethane to the solution.

-

Stir the mixture at 25°C for 4 hours.

-

Collect the resulting solid by suction filtration to obtain 3-ethoxy-4-methoxybenzaldehyde as a white-like solid powder.

-

-

Yield: 96.1% with a purity of 99.9%.[4]

Synthesis of this compound

Logical Workflow for the Synthesis of this compound

Caption: Reductive amination workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic primary amine group. It can readily undergo a variety of reactions to form more complex molecules.

-

Alkylation: The amine can react with alkyl halides to yield N-alkylated products.

-

Acylation: Reaction with acyl chlorides or anhydrides produces the corresponding amides.

-

Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

These reactions are fundamental to its utility as a synthetic intermediate in the pharmaceutical industry.[3]

Biological Activity and Potential Applications

The direct biological activity and mechanism of action of this compound are not well-characterized in the scientific literature. However, its use as an intermediate in the synthesis of pharmaceuticals for neurological and cardiovascular disorders suggests that molecules derived from it possess significant biological effects.[1]

It is proposed that this compound is a key intermediate in the production of drugs that modulate neurotransmitter activity, which could be valuable for treating depression, anxiety, and other mood disorders.[1] Additionally, it has been utilized in the creation of compounds with vasodilatory properties, indicating potential applications in managing hypertension and improving blood circulation.[1]

It is important to note that these are inferred applications based on its role as a synthetic precursor, and dedicated studies on the pharmacology of this compound itself are lacking.

Due to the absence of specific data on its mechanism of action, a signaling pathway diagram cannot be constructed at this time.

Distinction from Structurally Related Compounds

A significant point of clarification is the distinction between this compound and other similarly named compounds.

-

(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: This is a chiral intermediate used in the synthesis of Apremilast.[2][5] It contains a sulfonyl group and a stereocenter, which are absent in this compound.

-

3-Methoxy-4-ethoxyphenethylamine (MEPEA): This is a positional isomer with a phenethylamine backbone, rather than a benzylamine. It was first synthesized by Alexander Shulgin and is reported to have psychoactive effects.[6]

The distinct structures of these compounds result in different chemical and pharmacological properties.

Conclusion

This compound is a valuable chemical intermediate, the importance of which is primarily defined by its role in the synthesis of more complex, pharmacologically active molecules. While its own discovery, history, and biological activity are not extensively detailed, its synthesis from readily available precursors and the reactivity of its primary amine group make it a versatile building block for drug development. Future research into the specific biological effects of this compound and its derivatives could reveal novel therapeutic applications. For now, its primary role remains that of a foundational element in the construction of targeted therapeutics for neurological and cardiovascular diseases.

References

- 1. This compound [myskinrecipes.com]

- 2. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]

- 3. Buy this compound | 108439-67-4 [smolecule.com]

- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. 3-Methoxy-4-ethoxyphenethylamine - Wikipedia [en.wikipedia.org]

(3-Ethoxy-4-methoxyphenyl)methanamine derivatives and analogs

An In-depth Technical Guide to (3-Ethoxy-4-methoxyphenyl)methanamine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (3-ethoxy-4-methoxyphenyl) moiety is a significant structural motif in medicinal chemistry, serving as a core component in a variety of pharmacologically active compounds. Its specific substitution pattern, featuring an ethoxy and a methoxy group on a phenyl ring, imparts desirable physicochemical properties that influence receptor binding, metabolic stability, and cell permeability. This technical guide provides a comprehensive overview of derivatives and analogs of this compound, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will delve into key examples, including the precursors to the anti-inflammatory drug Apremilast, and explore related structures that target a range of biological systems. This document is intended to be a resource for professionals engaged in drug discovery and development, offering detailed experimental insights and structured data for comparative analysis.

Core Scaffold and Key Derivatives

The fundamental structure of this compound serves as a versatile building block. Its derivatives have shown significant therapeutic potential, most notably in the regulation of inflammatory pathways.

(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

This chiral compound is a critical intermediate in the synthesis of Apremilast, a potent inhibitor of phosphodiesterase 4 (PDE4).[1][2] It is a white to off-white solid with moderate thermal stability.[1] Its synthesis is a multi-step process that requires careful control of stereochemistry to yield the desired (S)-enantiomer, which is essential for the activity of the final drug product.[1]

Apremilast

Apremilast, chemically known as N-(2-((1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide, is an orally available small molecule inhibitor of PDE4. By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the expression of various inflammatory and anti-inflammatory cytokines. It is primarily used for the treatment of psoriasis and psoriatic arthritis.[2] The synthesis of Apremilast heavily relies on the availability of its chiral aminosulfone precursor.[2]

Structural Analogs and Their Pharmacology

The 3-ethoxy-4-methoxy substitution pattern is found in various other classes of compounds, conferring a range of pharmacological activities.

-

Phenethylamine Analogs: 3-Methoxy-4-ethoxyphenethylamine (MEPEA), a structural isomer of the core scaffold, was synthesized by Alexander Shulgin. It is reported to produce mild psychoactive effects, though comprehensive pharmacological data remains scarce.[3]

-

Benzamide Analogs: A series of 2-ethoxy-4-(methoxymethyl)benzamide analogs have been developed as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a key negative regulator of insulin signaling, making it a validated therapeutic target for type 2 diabetes and obesity.[4]

-

Arylcyclohexylamine Analogs: The methoxyphenyl group is also a feature in certain designer drugs that are analogs of ketamine and phencyclidine (PCP).[5][6] These compounds, such as 3-MeO-PCP, are high-affinity ligands for the NMDA receptor and exhibit dissociative anesthetic properties.[5]

Data Presentation

Quantitative data for key derivatives and analogs are summarized below to facilitate comparison.

Table 1: Physicochemical Properties of Core Compounds and Key Intermediates

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Reference |

|---|---|---|---|

| This compound | C₁₀H₁₅NO₂ | 181.23 | [7] |

| 3-Ethoxy-4-methoxyphenethylamine | C₁₁H₁₇NO₂ | 195.26 | [8] |

| 1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine | C₁₂H₁₉NO₄S | 273.35 | [9] |

| Apremilast | C₂₂H₂₄N₂O₇S | 460.5 |[1] |

Table 2: PTP1B Inhibitory Activity of 2-ethoxy-4-(methoxymethyl)benzamide Analogs Data extracted from a study on PTP1B inhibitors, demonstrating the therapeutic potential of the substituted benzamide scaffold.[4]

| Compound ID | PTP1B IC₅₀ (μM) | TCPTP IC₅₀ (μM) | Selectivity (TCPTP/PTP1B) |

|---|---|---|---|

| 10m | 0.07 | 2.24 | 32.0 |

| 10a | 0.28 | >10 | >35.7 |

| 10b | 0.11 | 3.55 | 32.3 |

| 10e | 0.09 | 2.58 | 28.7 |

Table 3: Monoamine Transporter Affinity of Structurally Related Nortropane Analogs This data, from a study on nortropane derivatives, serves as a proxy to understand how chloro and methoxy-substituted phenyl rings might influence binding to monoamine transporters. This can inform the design of novel this compound analogs targeting the CNS.[10]

| Compound ID | R1 (3α-arylmethoxy) | R2 (3β-aryl) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |

|---|---|---|---|---|---|

| 7b | 4-chlorophenylmethoxy | phenyl | 22 | 6 | 101 |

| 7c | 3,4-dichlorophenylmethoxy | phenyl | 130 | 0.061 | 108 |

| 7e | 4-methoxyphenylmethoxy | phenyl | 280 | 12 | 450 |

| 7i | 4-chlorophenylmethoxy | 3,4-dichlorophenyl | >1000 | 1.8 | 350 |

Experimental Protocols & Methodologies

Synthesis of 3-Ethoxy-4-methoxybenzaldehyde (Key Precursor)

The most common and efficient route to the key aldehyde precursor involves the ethylation of isovanillin.[11]

Materials:

-

Isovanillin

-

Haloethane (e.g., Bromoethane)

-

Alkali (e.g., Potassium Carbonate, Sodium Hydroxide)[11]

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide)[12]

Protocol:

-

Dissolve the alkali (e.g., 542g of Potassium Carbonate) in the chosen solvent (e.g., 1500ml of water) in a suitable reaction vessel.[11]

-

Add isovanillin (500g), the phase transfer catalyst (120g of tetrabutylammonium fluoride), and the haloethane (537g of bromoethane).[11]

-

Stir the mixture vigorously at a controlled temperature (e.g., 25-60 °C) for a specified duration (e.g., 3-6 hours).[11][12]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).

-

Upon completion, the product can often be isolated by simple suction filtration as a white solid.[11]

-

The crude product can be washed with water and a suitable organic solvent (e.g., isopropanol) and dried.

-

Purity is assessed by HPLC, with reported yields often exceeding 95%.[11]

Synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

The synthesis of this chiral intermediate is a more complex, multi-step process.[1]

Protocol Overview:

-

Condensation: 3-Ethoxy-4-methoxybenzaldehyde is reacted with nitromethane in the presence of a base to form a nitroalkene intermediate.

-

Michael Addition: A sulfone moiety is introduced via a Michael addition reaction with methanesulfonyl chloride or a related reagent.

-

Chiral Resolution/Asymmetric Synthesis: The racemic mixture is either resolved using a chiral acid or synthesized asymmetrically to isolate the desired (S)-enantiomer. This is a critical step for ensuring the biological activity of the final product, Apremilast.

-

Reduction: The nitro group is reduced to a primary amine using a reducing agent such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl).

-

Purification: The final product is purified using crystallization or chromatography to yield the (S)-aminosulfone intermediate.

Visualizations: Pathways and Workflows

Caption: High-level synthetic workflow from isovanillin to Apremilast.

Caption: Apremilast's mechanism of action via PDE4 inhibition.

Caption: Conceptual model of the Structure-Activity Relationship (SAR).

References

- 1. Page loading... [wap.guidechem.com]

- 2. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]

- 3. 3-Methoxy-4-ethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 4. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 7. This compound [myskinrecipes.com]

- 8. 3-Ethoxy-4-methoxyphenethylamine | C11H17NO2 | CID 145108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine | C12H19NO4S | CID 11288792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 12. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

The Biological Frontier of Substituted Methoxyphenylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted methoxyphenylamines, a class of psychoactive compounds, have garnered significant scientific interest for their diverse biological activities, primarily as potent agonists at serotonin receptors. This technical guide provides an in-depth exploration of their pharmacological properties, offering a comprehensive resource for researchers in neuroscience, pharmacology, and drug development. The following sections detail their receptor binding affinities, functional potencies, key experimental methodologies for their evaluation, and the intracellular signaling cascades they modulate.

Core Pharmacological Data: Receptor Affinities and Functional Potencies

The biological activity of substituted methoxyphenylamines is largely dictated by their affinity for and efficacy at various G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT₂ subfamily. The following tables summarize key quantitative data from in vitro studies, providing a comparative overview of the structure-activity relationships (SAR) within this chemical class.

Table 1: Binding Affinities (Kᵢ) of Substituted Methoxyphenylamines at Serotonin 5-HT₂A and 5-HT₂C Receptors

| Compound | Substitution Pattern | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | Reference |

| 2C-B | 2,5-dimethoxy-4-bromo | 1.6 | 4.1 | [1] |

| 2C-I | 2,5-dimethoxy-4-iodo | 1.6 | 4.1 | [2] |

| DOB | 2,5-dimethoxy-4-bromo-amphetamine | 0.4 | 1.5 | [3] |

| DOI | 2,5-dimethoxy-4-iodo-amphetamine | 0.2 | 0.8 | [3] |

| 2,5-DMA | 2,5-dimethoxy-amphetamine | 226 | 1230 | [3] |

| LPH-5 | (S)-2-(2,5-dimethoxyphenyl)piperidine | 3.2 | >10,000 | [1] |

| CYB210010 | 2,5-dimethoxy-4-thiotrifluoromethylphenethylamine | 2.3 | 4.6 | [4] |

Table 2: Functional Potencies (EC₅₀) of Substituted Methoxyphenylamines at Serotonin 5-HT₂A and 5-HT₂C Receptors (Calcium Mobilization Assay)

| Compound | Substitution Pattern | 5-HT₂A EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) | Reference |

| 2C-B | 2,5-dimethoxy-4-bromo | 1.6 | 4.1 | [1] |

| 2C-I | 2,5-dimethoxy-4-iodo | 1.6 | 4.1 | [2] |

| DOB | 2,5-dimethoxy-4-bromo-amphetamine | 0.7 | 2.5 | [3] |

| DOI | 2,5-dimethoxy-4-iodo-amphetamine | 0.3 | 1.2 | [3] |

| LPH-5 | (S)-2-(2,5-dimethoxyphenyl)piperidine | 3.2 | >10,000 | [1] |

| CYB210010 | 2,5-dimethoxy-4-thiotrifluoromethylphenethylamine | 3.1 | 7.9 | [4] |

Key Experimental Protocols

The characterization of substituted methoxyphenylamines relies on a suite of standardized in vitro and in vivo assays. This section provides detailed methodologies for the most critical of these experiments.

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the 5-HT₂A receptor using a radiolabeled ligand.

Materials:

-

Membrane Preparation: Homogenates from rat frontal cortex or a cell line stably expressing the human 5-HT₂A receptor.

-

Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).

-

Non-specific Binding Control: Mianserin (10 µM) or another suitable 5-HT₂A antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or equivalent) pre-soaked in 0.5% polyethyleneimine (PEI), and a cell harvester.

-

Scintillation Fluid and Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 100-200 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, [³H]ketanserin (final concentration 0.5 nM), and assay buffer.

-

Non-specific Binding: Membrane preparation, [³H]ketanserin, and mianserin (10 µM).

-

Competition: Membrane preparation, [³H]ketanserin, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5][6][7][8]

In Vitro Calcium Mobilization Assay for 5-HT₂A Receptor Function

This assay measures the functional potency (EC₅₀) of a test compound by quantifying the increase in intracellular calcium concentration following 5-HT₂A receptor activation, which couples to the Gq signaling pathway.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₂A receptor.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) buffered with HEPES.

-

Probenecid (optional): To inhibit dye extrusion from the cells.

-

Fluorescence Plate Reader: Equipped with an injection system.

Procedure:

-

Cell Plating: Seed the cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Prepare a dye-loading solution containing the calcium-sensitive dye in assay buffer (with probenecid, if necessary). Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the test compound at various concentrations and continue to record the fluorescence signal over time (typically for 1-2 minutes).

-

Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[9][10][11][12][13]

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response is a rapid, rotational head movement in rodents that is a characteristic behavioral marker of 5-HT₂A receptor activation and is often used as a preclinical model to predict hallucinogenic potential in humans.[14][15][16]

Materials:

-

Animals: Male C57BL/6J mice are commonly used.

-

Test Compound and Vehicle.

-

Observation Chambers: Clear cylindrical chambers.

-

Video Recording Equipment or a Magnetometer System.

Procedure:

-

Acclimation: Place the mice individually in the observation chambers for at least 30 minutes to acclimate to the environment.

-

Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Observation: Record the behavior of the mice for a defined period (e.g., 30-60 minutes) immediately following drug administration.

-

Quantification: A trained observer can manually count the number of head twitches. Alternatively, automated systems using video analysis software or a magnetometer coil to detect head movements can be used for more objective and high-throughput scoring.[14][17][18]

-

Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle-treated group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.

Signaling Pathways and Molecular Mechanisms

Substituted methoxyphenylamines exert their effects by activating specific intracellular signaling cascades. The primary target, the 5-HT₂A receptor, is a Gq-coupled GPCR. Upon agonist binding, it initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Many of these compounds also show affinity for dopamine receptors, which can be broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) receptors. D₁-like receptors are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. Conversely, D₂-like receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

The following diagrams, generated using the DOT language, illustrate these key signaling pathways.

References

- 1. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. bu.edu [bu.edu]

- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. moleculardevices.com [moleculardevices.com]

- 14. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Head-twitch response - Wikipedia [en.wikipedia.org]

- 16. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for (3-Ethoxy-4-methoxyphenyl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-step process, commencing with the preparation of the intermediate, 3-ethoxy-4-methoxybenzaldehyde, followed by its conversion to the target primary amine via reductive amination.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | Ethylation | Isovanillin | 3-Ethoxy-4-methoxybenzaldehyde | Bromoethane, Sodium Hydroxide, Tetrabutylammonium Fluoride | Water | 96.1 | 99.9 |

| 2 | Reductive Amination | 3-Ethoxy-4-methoxybenzaldehyde | This compound | Aqueous Ammonia, Sodium Borohydride | Methanol | (Estimated) 70-85 | >95 (after purification) |

Experimental Protocols

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

-

Isovanillin (500g)

-

Sodium Hydroxide (157g)

-

Tetrabutylammonium Fluoride (120g)

-

Bromoethane (537g)

-

Deionized Water (1500ml)

Procedure:

-

In a 3L dry reaction flask, dissolve 157g of sodium hydroxide in 1500ml of water.

-

To the aqueous sodium hydroxide solution, add 500g of isovanillin, 120g of tetrabutylammonium fluoride, and 537g of bromoethane.

-

Stir the resulting mixture at 25°C for 4 hours.

-

After the reaction is complete, collect the precipitated solid by suction filtration.

-

The resulting solid is the desired product, 3-ethoxy-4-methoxybenzaldehyde, as a white to off-white powder.

Results: This procedure affords 3-ethoxy-4-methoxybenzaldehyde with a purity of 99.9% and a yield of 96.1%.[1]

Step 2: Synthesis of this compound

This protocol is based on a general procedure for the reductive amination of aromatic aldehydes.

Materials:

-

3-Ethoxy-4-methoxybenzaldehyde

-

Aqueous Ammonia (25%)

-

Methanol

-

Sodium Borohydride

-

Dichloromethane

-

Distilled Water

-

Anhydrous Magnesium Sulfate

-

Hydrochloric Acid (for work-up)

-

Sodium Hydroxide (for work-up)

Procedure:

-

In a suitable reaction flask, dissolve 1 equivalent of 3-ethoxy-4-methoxybenzaldehyde in methanol.

-

To this solution, add an excess of aqueous ammonia (e.g., 10 equivalents).

-

Stir the mixture at room temperature. The reaction involves the initial formation of an imine intermediate.

-

After a period of stirring (e.g., 1-2 hours), slowly add an excess of sodium borohydride (e.g., 1.5 equivalents) in portions, while maintaining the temperature with an ice bath if necessary.

-

Continue to stir the reaction mixture at room temperature for an additional 12-24 hours.

-

Upon completion of the reaction, carefully add distilled water to quench any remaining sodium borohydride.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude amine can be further purified by column chromatography or by conversion to its hydrochloride salt, followed by neutralization and extraction.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols: Reductive Amination of 3-Ethoxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction